molecular formula C20H25N7O4 B219819 2-Phenethylamino-5'-N-ethylcarboxamidoadenosine CAS No. 120225-53-8

2-Phenethylamino-5'-N-ethylcarboxamidoadenosine

Cat. No.: B219819
CAS No.: 120225-53-8
M. Wt: 427.5 g/mol
InChI Key: UQERKZWKUCVXID-QCUYGVNKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CGS 21577 involves the modification of adenosine derivatives. One common synthetic route includes the reaction of 2-chloroadenosine with phenethylamine under specific conditions to yield 2-phenethylaminoadenosine. This intermediate is then further reacted with ethyl chloroformate to produce 2-phenethylamino-5’-N-ethylcarboxamido adenosine .

Industrial Production Methods

Industrial production methods for CGS 21577 typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

CGS 21577 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophilic Reagents: Alkyl halides, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

    Chemistry: Used as a tool to study adenosine receptor interactions and signaling pathways.

    Biology: Investigated for its effects on cellular processes mediated by adenosine receptors.

    Medicine: Potential therapeutic applications in treating cardiovascular diseases, neurological disorders, and inflammation.

    Industry: Utilized in the development of new pharmaceuticals targeting adenosine receptors.

Mechanism of Action

CGS 21577 exerts its effects by selectively binding to adenosine A2 receptors. This binding activates the receptor, leading to the stimulation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels result in various downstream effects, including vasodilation, anti-inflammatory responses, and modulation of neurotransmitter release .

Comparison with Similar Compounds

Properties

CAS No.

120225-53-8

Molecular Formula

C20H25N7O4

Molecular Weight

427.5 g/mol

IUPAC Name

(2S,3S,4R,5R)-5-[6-amino-2-(2-phenylethylamino)purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide

InChI

InChI=1S/C20H25N7O4/c1-2-22-18(30)15-13(28)14(29)19(31-15)27-10-24-12-16(21)25-20(26-17(12)27)23-9-8-11-6-4-3-5-7-11/h3-7,10,13-15,19,28-29H,2,8-9H2,1H3,(H,22,30)(H3,21,23,25,26)/t13-,14+,15-,19+/m0/s1

InChI Key

UQERKZWKUCVXID-QCUYGVNKSA-N

SMILES

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=CC=C4)N)O)O

Isomeric SMILES

CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=CC=C4)N)O)O

Canonical SMILES

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=CC=C4)N)O)O

Synonyms

2-phenethylamino-5'-N-ethylcarboxamidoadenosine
CGS 21577
CGS-21577

Origin of Product

United States

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